2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine
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Description
“2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine” is a chemical compound with the molecular formula C12H18N2. It has a molecular weight of 190.28 . The compound is also known by its IUPAC name, 2,6-dimethyl-4-(pyrrolidin-2-ylmethyl)pyridine .
Molecular Structure Analysis
The molecular structure of “2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine” can be represented by the SMILES notation: CC1=CC(=CC(=N1)C)CC2CCCN2 . The InChI representation is: InChI=1S/C12H18N2/c1-9-6-11(7-10(2)14-9)8-12-4-3-5-13-12/h6-7,12-13H,3-5,8H2,1-2H3 .Physical And Chemical Properties Analysis
The compound “2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine” has several computed properties. It has a complexity of 171, a topological polar surface area of 24.9Ų, and a XLogP3 of 2 . It also has 2 rotatable bonds, 2 hydrogen bond acceptors, and 1 hydrogen bond donor .Scientific Research Applications
1. Supramolecular Chemistry
2,6-Bis(trimethyltin)pyridine, a derivative of 2,6-dimethylpyridine, has been used in Stille-type coupling procedures for the preparation of various pyridine-based ligands. These ligands are significant in the field of supramolecular chemistry, demonstrating the versatility of pyridine derivatives in this area (Schubert & Eschbaumer, 1999).
2. Free-Radical Chemistry
Dimethyl pyridine-2,6-dicarboxylate, a structurally related compound, has been used in selective substitution through free-radical reactions. This involves Fenton-type reactions and has implications for understanding and developing free-radical chemistry (Shelkov & Melman, 2005).
3. Ion Mobility Spectrometry
In the realm of ion mobility spectrometry, compounds like 2,6-dimethylpyridine have been studied for their potential as chemical standards. Their stability and behavior in different temperature ranges make them candidates for standardizing reduced mobilities in this field (Eiceman, Nazarov, & Stone, 2003).
4. Synthesis and Spectral Analysis
The synthesis of various bis(pyrrol-2-yl)pyridines, including derivatives of 2,6-dimethylpyridine, has been explored for their spectral properties. This research is pivotal for the development of new compounds with potential applications in material science and spectroscopy (Trofimov et al., 2005).
5. Catalysis in Lanthanide Complexes
Pyridine-2,6-dicarboxylic acid derivatives have been used as sensitizers in the synthesis of lanthanide complexes, suggesting their importance in catalysis and material science. This demonstrates the role of pyridine derivatives in enhancing the efficiency of catalytic systems (Liu, Hu, & Fu, 2018).
6. Polymer Science
In polymer science, novel pyridine-containing aromatic dianhydride monomers derived from pyridine have been synthesized and used to create new polyimides. These materials exhibit good solubility, thermal stability, and mechanical properties, showing the utility of pyridine derivatives in advanced material development (Wang et al., 2006).
7. Antioxidant Properties
The study of 6-substituted-2,4-dimethyl-3-pyridinols has highlighted their significant antioxidant properties. These compounds, synthesized from 3-bromopyridine precursors, have shown to be effective in organic solutions, indicating the potential of pyridine derivatives in antioxidant applications (Wijtmans et al., 2004).
8. Magnetic Refrigerants
The use of pyridine-2,6-dimethanol in metal cluster chemistry has led to the discovery of a {Cu(II)15Gd(III)7} cagelike molecule, exhibiting ferrimagnetic behavior and potential as a low-temperature magnetic refrigerant. This highlights the role of pyridine derivatives in the development of novel magnetic materials (Dermitzaki et al., 2013).
properties
IUPAC Name |
2,6-dimethyl-4-(pyrrolidin-2-ylmethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-9-6-11(7-10(2)14-9)8-12-4-3-5-13-12/h6-7,12-13H,3-5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVOYRNMQDYODD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CC2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine |
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